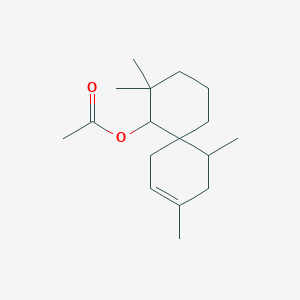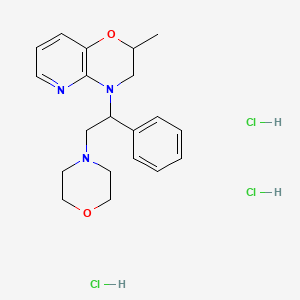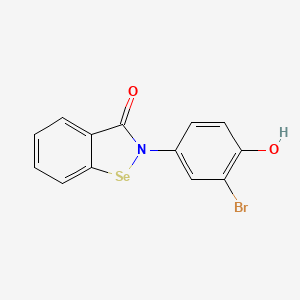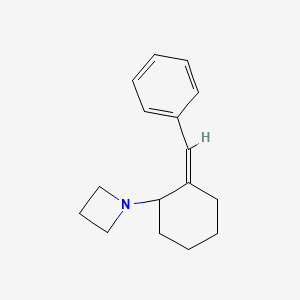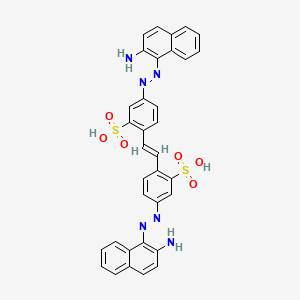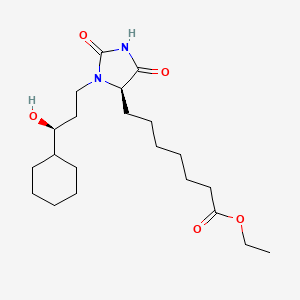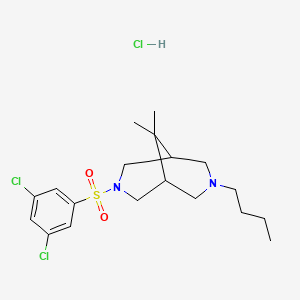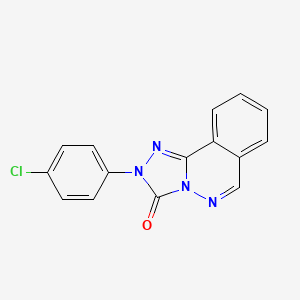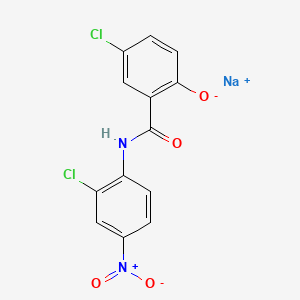
Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, monosodium salt is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a benzamide core substituted with chloro and nitro groups, as well as a hydroxy group and a monosodium salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, monosodium salt typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2-chloro-4-nitroaniline in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then converted to its monosodium salt form through neutralization with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, monosodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidation products include various carboxylic acids and quinones.
Reduction: Reduction leads to the formation of amino derivatives.
Substitution: Substitution reactions yield a variety of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, monosodium salt has numerous scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of parasitic infections.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, monosodium salt involves its interaction with specific molecular targets. For instance, in medicinal applications, it acts by inhibiting certain enzymes or disrupting cellular processes in parasites. The compound’s molecular structure allows it to bind to these targets effectively, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Niclosamide: A structurally related compound used as an anthelmintic.
5-chloro-N-(2-chloro-4-nitrophenyl)-2-(methylthio)benzamide: Another similar compound with different substituents.
Uniqueness
Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its monosodium salt form enhances its solubility and stability, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
40321-86-6 |
|---|---|
Molekularformel |
C13H7Cl2N2NaO4 |
Molekulargewicht |
349.10 g/mol |
IUPAC-Name |
sodium;4-chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenolate |
InChI |
InChI=1S/C13H8Cl2N2O4.Na/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;/h1-6,18H,(H,16,19);/q;+1/p-1 |
InChI-Schlüssel |
DQZCVHZGOQFNDC-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


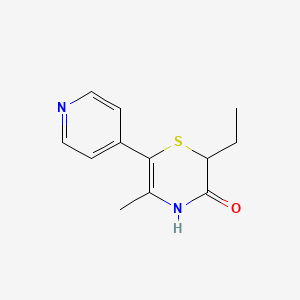
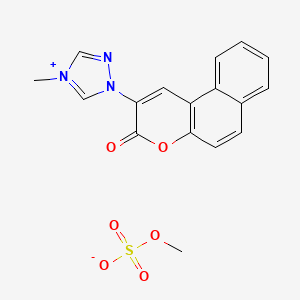
![4-methyl-2-(4-phenylphenyl)-4a,5,6,7,8,8a-hexahydro-3H-benzo[b][1,4]oxazin-2-ol](/img/structure/B12710861.png)
